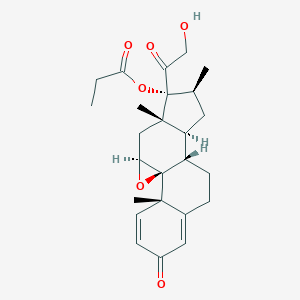

Betamethasone 9,11-Epoxide 17-Propionate

描述

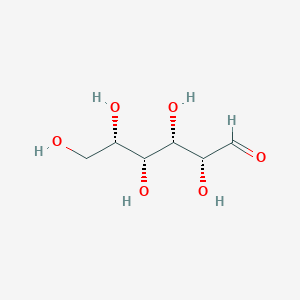

Betamethasone 9,11-Epoxide 17-Propionate is a chemical compound with the formula C25H32O6 . It is a derivative of betamethasone .

Synthesis Analysis

The synthesis of betamethasone dipropionate, which is structurally similar to Betamethasone 9,11-Epoxide 17-Propionate, involves acid catalysis cyclization, selective hydrolysis, and 21-acylation .Molecular Structure Analysis

The molecular formula of Betamethasone 9,11-Epoxide 17-Propionate is C25H32O6 . Its molecular weight is 428.5 g/mol . The IUPAC name for this compound is [(1S,2S,10S,11S,13S,14R,15S,17S)-14-(2-hydroxyacetyl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] propanoate .Physical And Chemical Properties Analysis

The physical and chemical properties of Betamethasone 9,11-Epoxide 17-Propionate include a molecular weight of 428.5 g/mol . The compound has a complex structure with multiple chiral centers .科学研究应用

Process Improvements for Synthesis

Betamethasone 9,11-Epoxide 17-Propionate, as a key intermediate in corticosteroid synthesis, has seen significant process improvements. A novel method involving PCl5-mediated regioselective dehydration and subsequent conversion to the desired epoxide dramatically increased yield and product quality. This advancement is crucial for manufacturing pharmaceutically important compounds like betamethasone and its derivatives, showcasing an evolution in corticosteroid production techniques (Fu, Tann, & Thiruvengadam, 2001).

Mechanistic Insights into Autooxidation

Research on betamethasone derivatives, including Betamethasone 9,11-Epoxide 17-Propionate, has shed light on the autooxidation mechanism under strong alkaline conditions. This understanding is pivotal for developing safer and more stable corticosteroid formulations, potentially leading to enhanced therapeutic outcomes with minimized degradation products (Li, Chen, Monteiro, & Rustum, 2009).

Analytical Detection in Cosmetic Products

The detection of undeclared betamethasone derivatives, including Betamethasone 9,11-Epoxide 17-Propionate, in cosmetics, highlights the need for stringent regulatory measures and reliable analytical methodologies. This research underscores the importance of accurate labeling and consumer safety in cosmetic products (Lee et al., 2009).

Anti-inflammatory Applications

The synthesis and evaluation of novel betamethasone analogs, including the 9,11-Epoxide 17-Propionate, have contributed to the development of anti-inflammatory agents with potentially reduced systemic absorption and side effects. These innovations in steroid chemistry could lead to safer, more effective treatments for conditions like psoriasis and eczema, offering alternatives with less atrophogenic activity (Avery et al., 1990).

安全和危害

属性

IUPAC Name |

[(1S,2S,10S,11S,13S,14R,15S,17S)-14-(2-hydroxyacetyl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O6/c1-5-21(29)31-24(19(28)13-26)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)25(17)20(30-25)12-23(18,24)4/h8-9,11,14,17-18,20,26H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,20-,22-,23-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIYYIHMUGARAL-QYIVYLGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC3C4(C2CCC5=CC(=O)C=CC54C)O3)C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@H]3[C@@]4([C@H]2CCC5=CC(=O)C=C[C@@]54C)O3)C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628432 | |

| Record name | (9beta,11beta,16beta)-21-Hydroxy-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-17-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Betamethasone 9,11-Epoxide 17-Propionate | |

CAS RN |

79578-39-5 | |

| Record name | Betamethasone 9,11-epoxide 17-propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079578395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (9beta,11beta,16beta)-21-Hydroxy-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-17-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETAMETHASONE 9,11-EPOXIDE 17-PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C7YPX71FQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B119053.png)